molecular formula C24H25BrO4 B11150111 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one

Cat. No.: B11150111
M. Wt: 457.4 g/mol
InChI Key: QTWLADTVITVQQY-UHFFFAOYSA-N
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Description

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C24H25BrO4 This compound is characterized by the presence of a chromenone core, substituted with a bromophenyl group, an oxoethoxy linkage, and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the chromenone core in the presence of a base.

    Attachment of the Oxoethoxy Linkage: The oxoethoxy linkage is formed by reacting the intermediate with an appropriate oxoethoxy reagent under controlled conditions.

    Addition of the Hexyl Chain: The hexyl chain is introduced through an alkylation reaction, where a hexyl halide reacts with the intermediate in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to the formation of alcohol derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets.

Biological Activity

The compound 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-hexyl-4-methyl-2H-chromen-2-one is a synthetic organic molecule belonging to the chromene class, characterized by its unique structural features that include a bromophenyl group and a hexyl chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research.

Structural Features

FeatureDescription
Bromophenyl Group Suggests potential pharmacological activity due to halogen substitution.
Hexyl Chain Enhances lipophilicity, potentially improving membrane permeability.
Oxoethoxy Group Contributes to reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For instance, studies have shown that related coumarin derivatives possess potent inhibitory effects against various cancer cell lines, including breast cancer (MCF-7).

A notable study reported an IC50 value of 0.47 μM for a coumarin-containing ketone against MCF-7 cells, suggesting that structural modifications can lead to enhanced bioactivity . The presence of the bromophenyl group in our compound may similarly enhance its anticancer properties.

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Cell Proliferation : By inducing apoptosis and inhibiting cell cycle progression.
  • Interference with Signaling Pathways : Targeting specific pathways involved in tumor growth and metastasis.

Anti-inflammatory Activity

In addition to anticancer properties, chromene derivatives have been studied for their anti-inflammatory effects. The presence of specific functional groups can modulate inflammatory responses, potentially making this compound a candidate for further investigation in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally similar compounds, providing insights into the potential applications of this compound:

  • Coumarin Derivatives : A study highlighted that coumarins exhibit diverse biological activities, including anti-cancer and anti-inflammatory properties . The incorporation of various substituents significantly influences their efficacy.
  • Molecular Docking Studies : Computational studies have shown that coumarin derivatives can effectively bind to active sites of enzymes involved in cancer progression, suggesting a mechanism for their bioactivity .
  • Pharmacological Evaluations : In vitro assays have demonstrated that certain coumarin derivatives possess strong inhibitory activity against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .

Properties

Molecular Formula

C24H25BrO4

Molecular Weight

457.4 g/mol

IUPAC Name

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-hexyl-4-methylchromen-2-one

InChI

InChI=1S/C24H25BrO4/c1-3-4-5-6-7-21-16(2)20-13-12-19(14-23(20)29-24(21)27)28-15-22(26)17-8-10-18(25)11-9-17/h8-14H,3-7,15H2,1-2H3

InChI Key

QTWLADTVITVQQY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)Br)OC1=O)C

Origin of Product

United States

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